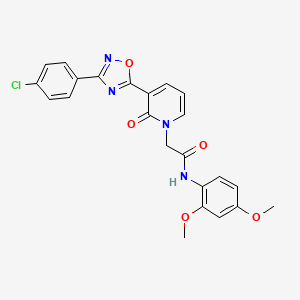

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Beschreibung

2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3, fused to a 2-oxopyridinyl moiety. The acetamide side chain is functionalized with a 2,4-dimethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. This compound is hypothesized to exhibit biological activity through interactions with proteasomes or other enzymatic targets, given the structural resemblance to known oxadiazole-based inhibitors .

Eigenschaften

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O5/c1-31-16-9-10-18(19(12-16)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHAIBEKOABJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations:

Substituent Effects on Activity: The presence of a 4-chlorophenyl group on the oxadiazole ring is conserved across analogues and is critical for proteasome binding, as seen in compound 11g (IC50: 0.12 μM) .

Core Heterocycle Modifications: The 2-oxopyridinyl core in the target compound differs from the 4,6-dimethylpyridinone in the analogue from . This modification could alter conformational flexibility and hydrogen-bonding capacity, impacting target engagement .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|---|

| 11g | 460.32 | 4.1 | 0.05 | 133.4–135.8 | 99.9 |

| 11i | 438.89 | 3.8 | 0.07 | 133.5–134.3 | 99.7 |

| Target Compound | ~450 (estimated) | 3.5 (predicted) | 0.1 (predicted) | N/A | N/A |

Analysis:

- The 2,4-dimethoxyphenyl group in the target compound likely reduces LogP compared to 11g and 11i , suggesting improved aqueous solubility. This aligns with trends observed in methoxy-substituted pharmaceuticals .

- High HPLC purity (>99%) in analogues underscores reliable synthetic protocols, which could be adapted for the target compound’s preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.